molecular formula C25H22N2O3 B2900416 N-[3-(2-oxopiperidin-1-yl)phenyl]-9H-xanthene-9-carboxamide CAS No. 1210461-42-9

N-[3-(2-oxopiperidin-1-yl)phenyl]-9H-xanthene-9-carboxamide

Cat. No.: B2900416
CAS No.: 1210461-42-9
M. Wt: 398.462
InChI Key: DIFYGVZRHACWJZ-UHFFFAOYSA-N
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Description

N-[3-(2-oxopiperidin-1-yl)phenyl]-9H-xanthene-9-carboxamide is a synthetic compound that has garnered attention in various fields of scientific research This compound is known for its unique chemical structure, which includes a xanthene core and a piperidinyl phenyl group

Mechanism of Action

Target of Action

The primary target of N-[3-(2-oxopiperidin-1-yl)phenyl]-9H-xanthene-9-carboxamide, also known as Apixaban, is the coagulation Factor Xa (FXa) . FXa plays a pivotal role in the coagulation cascade, serving as the point of convergence of the intrinsic and extrinsic pathways .

Mode of Action

Apixaban is a direct, reversible, and highly selective inhibitor of FXa . Apixaban inhibits free and clot-bound FXa, as well as prothrombinase activity . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .

Biochemical Pathways

By inhibiting FXa, Apixaban prevents thrombin generation and thrombus development . This inhibition of thrombin generation indirectly affects platelet aggregation, a key step in the formation of blood clots .

Pharmacokinetics

Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug-drug interactions . The elimination pathways for Apixaban include renal excretion, metabolism, and biliary/intestinal excretion . Although a sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of Apixaban in humans, it is inactive against human FXa .

Result of Action

The result of Apixaban’s action is a reduction in thrombin generation, which leads to a decrease in thrombus formation . This makes it effective in the prevention and treatment of various thromboembolic diseases .

Action Environment

The action of Apixaban can be influenced by various environmental factors. For instance, the compound’s aqueous solubility across the physiological pH range is 0.04 mg/mL . Its octanol/water partition coefficient is 44.7 at pH 7.4 , indicating its lipophilicity and potential for absorption and distribution within the body

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-oxopiperidin-1-yl)phenyl]-9H-xanthene-9-carboxamide typically involves multiple steps. One common method starts with the reaction of 4-chloronitrobenzene with piperidine to form an intermediate. This intermediate undergoes further reactions, including oxidation with sodium chlorite under a CO2 atmosphere, to construct the lactam rings . The final step involves the coupling of the lactam intermediate with a xanthene derivative under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves the use of cost-effective starting materials and efficient reaction conditions to maximize yield and purity. Techniques such as slurry or recrystallization are employed to purify intermediates, eliminating the need for column chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-oxopiperidin-1-yl)phenyl]-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

    Oxidation: The piperidinyl group can be oxidized to form lactams.

    Reduction: The nitro group in intermediates can be reduced to amines.

    Substitution: Halogenated intermediates can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Sodium chlorite under a CO2 atmosphere.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Piperidine or other nucleophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions include various lactam intermediates and the final xanthene-based compound .

Scientific Research Applications

N-[3-(2-oxopiperidin-1-yl)phenyl]-9H-xanthene-9-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2-oxopiperidin-1-yl)phenyl]-9H-xanthene-9-carboxamide is unique due to its specific xanthene core and piperidinyl phenyl group, which confer distinct pharmacological properties. Its ability to inhibit FXa selectively and reversibly makes it a valuable compound in anticoagulant drug development .

Properties

IUPAC Name

N-[3-(2-oxopiperidin-1-yl)phenyl]-9H-xanthene-9-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c28-23-14-5-6-15-27(23)18-9-7-8-17(16-18)26-25(29)24-19-10-1-3-12-21(19)30-22-13-4-2-11-20(22)24/h1-4,7-13,16,24H,5-6,14-15H2,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFYGVZRHACWJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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